molecular formula C5H10N2O2 B2612697 3-Aminopyrrolidine-3-carboxylic acid CAS No. 80546-88-9

3-Aminopyrrolidine-3-carboxylic acid

Cat. No.: B2612697
CAS No.: 80546-88-9
M. Wt: 130.147
InChI Key: DWAKXSZUASEUHH-UHFFFAOYSA-N
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Description

3-Aminopyrrolidine-3-carboxylic acid is a versatile organic compound with the molecular formula C₅H₁₀N₂O₂ and a molecular weight of 130.15 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both an amino group and a carboxylic acid group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminopyrrolidine-3-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the reaction of 3-aminopropanoic acid with formaldehyde and ammonia under acidic conditions, leading to the formation of the pyrrolidine ring . Another approach involves the reduction of 3-nitropyrrolidine-3-carboxylic acid using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Aminopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Aminopyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The amino and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with the enzyme’s active site residues, leading to inhibition of enzyme activity . In other applications, it may interact with molecular targets such as receptors or ion channels, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminopyrrolidine-3-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the same carbon atom, which imparts distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research .

Properties

IUPAC Name

3-aminopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3,6H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAKXSZUASEUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301001309
Record name 3-Aminopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301001309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80546-88-9
Record name 3-Aminopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301001309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to a particular variant of embodiment of this synthesis process, 1-benzyl-3-pyrrolidinone is treated with an ammoniacal solution of ammonium chloride and of potassium cyanide to obtain (±)-3-amino-1-benzyl-3-cyanopyrrolidine. This compound is then converted by acid or basic hydrolysis to (±)-3-amino-1-benzyl-3-pyrrolidinecarboxylic acid, and lastly a reduction with hydrogen, preferably a catalytic hydrogenolysis, is carried out to obtain (±)-3-amino-3-pyrrolidinecarboxylic acid or (±)-cucurbitine.
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